molecular formula C17H15N3O2 B11419368 N-(2-ethylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

N-(2-ethylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B11419368
M. Wt: 293.32 g/mol
InChI Key: NLAVLHSIHWWTED-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrido[1,2-a]pyrimidine core with a carboxamide group and an ethylphenyl substituent, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-ethylphenylamine with a pyrido[1,2-a]pyrimidine derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors and altering their downstream effects . These interactions contribute to the compound’s therapeutic effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide stands out due to its specific substitution pattern, which enhances its binding affinity to certain molecular targets and improves its pharmacokinetic properties. This makes it a promising candidate for further development in therapeutic applications .

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

N-(2-ethylphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C17H15N3O2/c1-2-12-7-3-4-8-14(12)19-16(21)13-11-18-15-9-5-6-10-20(15)17(13)22/h3-11H,2H2,1H3,(H,19,21)

InChI Key

NLAVLHSIHWWTED-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CN=C3C=CC=CN3C2=O

Origin of Product

United States

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